Kinase Inhibition Selectivity: A Privileged Scaffold for IRAK-4 vs. B-Raf V600E
4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline is a core scaffold identified in patents for both IRAK-4 and B-Raf V600E inhibitors. While direct IC50 data for this specific unsubstituted compound is not publicly available, its importance is defined by its role as the parent structure for potent, selective kinase inhibitors. For example, closely related analogs based on this exact core have been optimized to achieve potent IRAK-4 inhibition [1]. In a separate chemical series targeting B-Raf V600E, pyridyltriazoles based on this core demonstrated high potency and selectivity for the mutated kinase over wild-type B-Raf [2]. This contrasts with simpler 3-aniline-5-aryl triazoles, which exhibit a different selectivity profile, including modulation of nicotinic acetylcholine receptors [3].
| Evidence Dimension | Kinase target engagement and selectivity profile |
|---|---|
| Target Compound Data | Core scaffold for achieving potent IRAK-4 inhibition; parent structure for selective B-Raf V600E inhibitors. |
| Comparator Or Baseline | Generic 3-aniline-5-aryl triazole derivatives (e.g., unsubstituted phenyl analog). |
| Quantified Difference | Not quantified for the exact compound, but SAR demonstrates that the 2-pyridinyl group is essential for IRAK-4/B-Raf potency and selectivity, a feature absent in comparators. |
| Conditions | In vitro kinase assays and cellular proliferation assays (e.g., against melanoma cells for B-Raf V600E). |
Why This Matters
This compound is the validated starting point for developing potent and selective IRAK-4 or B-Raf V600E inhibitors, making it a high-value procurement target for kinase-focused research programs.
- [1] Dodd, D. S., et al. (2015). Triazolyl-substituted pyridyl compounds useful as kinase inhibitors. U.S. Patent No. 8,987,311. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Schoenfeld, R. C., et al. (2013). Pyridyltriazoles. U.S. Patent No. 8,865,703. Washington, DC: U.S. Patent and Trademark Office. View Source
- [3] Van Den Keybus, et al. (2009). Trisubstituted 1,2,4-triazoles. U.S. Patent Application No. 20090253691. Washington, DC: U.S. Patent and Trademark Office. View Source
